n-Butyl isocyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Due to its functional group (an isocyanide group), n-Butyl isocyanide can participate in various organic reactions. Researchers have explored its use in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. For instance, a study published in the Journal of the American Chemical Society demonstrates its application in the synthesis of β-Enaminones, a class of important intermediates in organic synthesis [1].

[1] Y. Yamamoto, M. Yamashita, H. Yasuda, "N-Substituted β-Enaminones from N-Alkylisocyanides and α,β-Unsaturated Carbonyl Compounds," Journal of the American Chemical Society (1976), 98(21), 6524-6525

Ligand Design

In coordination chemistry, n-Butyl isocyanide can act as a ligand, forming complexes with transition metals. The unique electronic properties of the isocyanide group can influence the reactivity and stability of these complexes. Research efforts are underway to explore the potential of n-Butyl isocyanide and related isocyanides in the design of novel catalysts for various chemical reactions [2].

[2] M. D. Fryzuk and T. S. Duncan, " η 1 -Isocyanides and Related Multiply Bonded Ligands," Chemical Reviews (2006), 106(8), 3893-3910

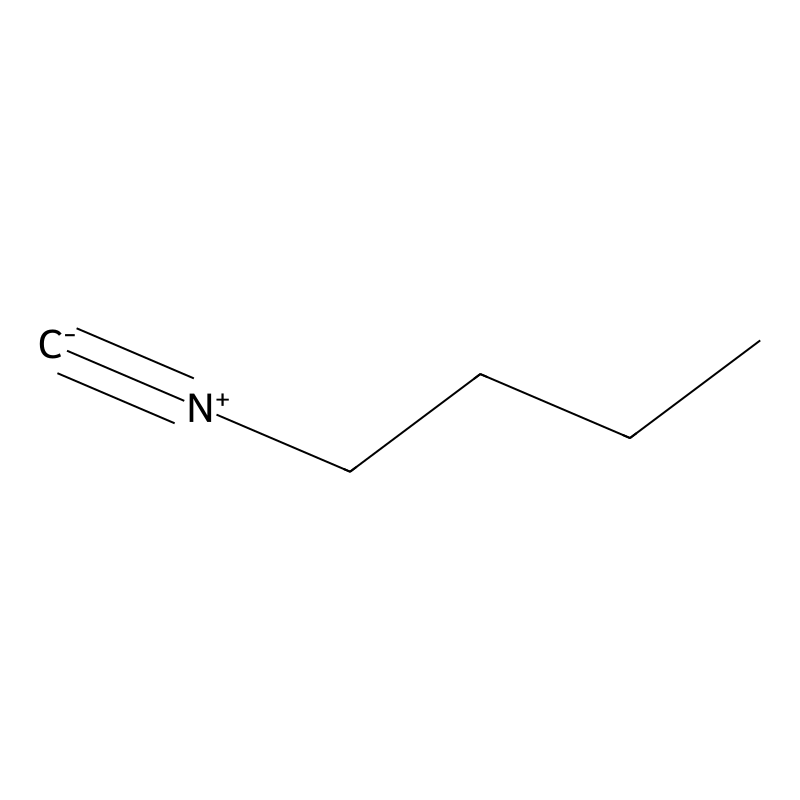

N-Butyl isocyanide, also known as 1-isocyanobutane, is an organic compound with the chemical formula CHN and a CAS number of 111-36-4. It appears as a colorless liquid with a strong, pungent odor. This compound is classified under organic isocyanides, which are characterized by the presence of the isocyanide functional group (-N≡C) attached to an aliphatic chain. N-Butyl isocyanide is noted for its significant reactivity and flammability, making it a hazardous material that requires careful handling and storage .

As mentioned previously, n-Butyl isocyanide's primary mechanism of action in scientific research involves its ability to form complexes with transition metals. This complex formation can influence the electronic properties of the metal center, potentially affecting the reactivity of the complex in catalytic cycles [].

n-Butyl isocyanide is a toxic compound. It is harmful upon contact with skin and inhalation. Exposure can cause serious health problems, and prolonged or repeated exposure may lead to organ damage.

Important Safety Information:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling n-Butyl isocyanide.

- Work in a well-ventilated area.

- Avoid contact with skin and eyes.

- Wash hands thoroughly after handling.

- Store in a cool, dry place away from light and heat.

- Dispose of waste according to local regulations.

- Hydrolysis: Reacts with water to form butylamine and carbon dioxide, although this reaction can be hazardous as it may lead to the release of toxic gases.

- Polymerization: Under certain conditions, n-butyl isocyanide can polymerize, especially when heated, resulting in complex mixtures that may have varied properties .

- Binding with Proteins: Notably, n-butyl isocyanide has been studied for its binding interactions with human hemoglobin, where it exhibits biphasic kinetics in its binding process .

Several methods exist for synthesizing n-butyl isocyanide:

- From Butylamine and Carbonyl Compounds: N-Butyl isocyanide can be synthesized through the reaction of butylamine with phosgene or other carbonyl compounds.

- Isocyanation of Alcohols: Another method involves the reaction of butanol with an isocyanate reagent under controlled conditions.

- Direct Synthesis from Isocyanates: The direct reaction of butyl halides with sodium azide followed by treatment with a suitable reagent can yield n-butyl isocyanide .

N-Butyl isocyanide has several applications:

- Chemical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research Tool: Its unique binding properties make it a valuable compound for studying protein interactions and mechanisms in biochemistry.

- Potential Drug Development: Ongoing research explores its potential use in drug design due to its reactivity and biological interactions .

Interaction studies have primarily focused on n-butyl isocyanide's binding behavior with hemoglobin. These studies reveal that the compound binds cooperatively to hemoglobin, influencing its oxygen-carrying capacity. The kinetics of this interaction suggest that n-butyl isocyanide may alter the conformational states of hemoglobin, impacting its functionality under physiological conditions. Further exploration into these interactions may provide insights into therapeutic applications or toxicity mechanisms .

N-Butyl isocyanide shares structural similarities with other organic isocyanides but possesses unique characteristics that differentiate it from them. Below are some similar compounds along with a comparison:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl Isocyanide | CHN | Shorter carbon chain; less toxic |

| Propyl Isocyanide | CHN | Intermediate properties between ethyl and butyl |

| Isobutyl Isocyanide | CHN | Branched structure; different reactivity profile |

| Phenyl Isocyanide | CHN | Aromatic compound; distinct biological activities |

N-Butyl isocyanide's longer carbon chain contributes to its unique reactivity and interaction profiles compared to these similar compounds. Its specific binding kinetics with hemoglobin further distinguish it from other simpler or branched isocyanides .

Hofmann Carbylamine Reaction Derivatives

The Hofmann carbylamine reaction represents one of the earliest and most fundamental approaches for synthesizing isocyanides, including n-butyl isocyanide [3] [7]. This classical method involves the reaction of primary amines with chloroform in the presence of a strong base, typically potassium hydroxide, to yield isocyanides [7]. The general reaction for n-butyl isocyanide synthesis via this route can be represented as:

CH₃(CH₂)₃NH₂ + CHCl₃ + 3KOH → CH₃(CH₂)₃NC + 3KCl + 3H₂O [7]

The mechanism of the Hofmann carbylamine reaction proceeds through several distinct steps [7]. Initially, the base deprotonates chloroform, leading to the formation of dichlorocarbene, a highly reactive intermediate [7]. This electrophilic dichlorocarbene then attacks the nucleophilic nitrogen of n-butylamine [7]. The subsequent elimination of hydrochloric acid results in the formation of n-butyl isocyanide [7].

While the Hofmann carbylamine reaction provides a direct route to n-butyl isocyanide, it suffers from several limitations, including moderate yields, formation of byproducts, and the requirement for harsh reaction conditions [3] [7]. These drawbacks have prompted researchers to develop modified versions of the Hofmann reaction with improved efficiency and selectivity for n-butyl isocyanide synthesis [7].

Dehydration of N-Butylformamide

The dehydration of N-butylformamide represents the most widely employed method for the synthesis of n-butyl isocyanide in both laboratory and industrial settings [1] [2] [18]. This approach typically involves the conversion of n-butylamine to N-butylformamide, followed by dehydration using various reagents [1] [2].

Several dehydration reagents have been employed for the conversion of N-butylformamide to n-butyl isocyanide, with the most common being phosphoryl chloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), and phosgene derivatives [10] [18]. The reaction typically requires the presence of a base, such as pyridine, triethylamine, or quinoline, to neutralize the acid formed during the reaction [1] [18].

A particularly effective method for n-butyl isocyanide synthesis involves the reaction of N-butylformamide with p-toluenesulfonyl chloride and quinoline [1] [2]. This approach, conducted in a rotary evaporator under reduced pressure (approximately 1.5 mm Hg), allows for the immediate distillation of n-butyl isocyanide upon formation, which is then collected in a dry ice trap [1] [2]. The reaction can be represented as:

CH₃(CH₂)₃NHCHO + p-TsCl + C₉H₇N → CH₃(CH₂)₃NC + p-TsOH + C₉H₇N·HCl [1] [2]

Table 1: Comparison of Yields for n-Butyl Isocyanide Synthesis via N-Butylformamide Dehydration

| Dehydration Reagent | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| p-TsCl | Quinoline | Rotary evaporator, 1.5 mm Hg | 46-75 | [1] [2] |

| POCl₃ | Triethylamine | 0°C, DCM | 94 | [18] [21] |

| POCl₃ | Triethylamine | 0°C, Solvent-free | 98 | [21] |

| p-TsCl | Pyridine | Room temperature, DMC | 85 | [18] |

The dehydration of N-butylformamide offers several advantages over the Hofmann carbylamine reaction, including higher yields, milder reaction conditions, and greater selectivity [1] [2] [18]. However, the method still faces challenges related to the toxicity of certain dehydrating agents and the generation of waste products [10] [18].

Modern Green Synthesis Techniques

Solvent-Free and Catalytic Methods

Recent advances in green chemistry have led to the development of more sustainable approaches for n-butyl isocyanide synthesis, with a focus on reducing or eliminating the use of hazardous solvents and reagents [10] [11] [12]. Solvent-free methodologies represent a significant advancement in this direction, offering reduced environmental impact and improved safety profiles [12] [14].

A notable solvent-free approach for n-butyl isocyanide synthesis involves the dehydration of N-butylformamide using phosphoryl chloride (POCl₃) in the presence of triethylamine under solvent-free conditions [12] [14]. This method not only eliminates the need for hazardous solvents but also significantly reduces reaction times to less than 5 minutes, with yields as high as 98% [12] [14]. The environmental impact of this approach is further highlighted by its low E-factor (a measure of waste generation) of approximately 5.5, compared to E-factors of 8.2 and higher for conventional solvent-based methods [21].

Catalytic methods for n-butyl isocyanide synthesis have also emerged as promising green alternatives [13] [15]. These approaches typically employ catalysts to facilitate the dehydration of N-butylformamide under milder conditions, resulting in reduced energy consumption and waste generation [13] [15]. For instance, the use of Lewis acid catalysts, such as titanium tetrachloride, has been shown to enhance the formation of the imine intermediate in isocyanide synthesis, thereby improving reaction efficiency [6].

Table 2: Comparison of Green Synthesis Methods for n-Butyl Isocyanide

| Method | Reagents | Conditions | Yield (%) | E-factor | Reference |

|---|---|---|---|---|---|

| Solvent-free | POCl₃, Et₃N | 0°C, 5 min | 98 | 5.5 | [12] [21] |

| Catalytic | p-TsCl, Pyridine | Room temp, DMC, 18h | 85 | 7.71 | [8] [18] |

| Water-mediated | Isocyanide-MCR | Aqueous media | 80-90 | - | [13] |

| Mechanochemical | p-TsCl, Et₃N, NaCl | Ball-milling, 0.5h | 70 | - | [19] |

The development of these green synthesis techniques represents a significant advancement in the sustainable production of n-butyl isocyanide, addressing many of the environmental and safety concerns associated with traditional methods [10] [11] [12].

Microscale Parallel Synthesis Strategies

Microscale parallel synthesis strategies have emerged as powerful tools for the efficient and rapid production of n-butyl isocyanide and related compounds [9] [16] [23]. These approaches enable the simultaneous synthesis of multiple isocyanides on a small scale, facilitating both research applications and the optimization of reaction conditions [9] [23].

A notable advancement in this area is the development of an innovative isocyanide synthesis methodology that avoids aqueous workup, allowing for parallel synthesis from a 0.2 mmol scale in 96-well microtiter plates up to a 0.5 mol multigram scale [9] [23]. This approach offers numerous advantages, including increased synthesis speed, milder reaction conditions, rapid access to functionalized isocyanides, high purity, and a significantly reduced environmental footprint [9] [23].

In vitro transcription/translation (TT) assay platforms have also been employed for the microscale biosynthesis of isocyanides, including n-butyl isocyanide derivatives [16]. These systems utilize detailed proteomics analysis to demonstrate the production of enzymes from cyanobacterial indole alkaloid pathways, which can then be applied to screen chemically synthesized substrates for the assembly of isocyanide-containing molecules [16].

The microscale parallel synthesis of n-butyl isocyanide typically involves the dehydration of N-butylformamide using optimized reagent combinations in miniaturized reaction vessels [9] [16] [23]. For instance, the use of p-toluenesulfonyl chloride with pyridine or triethylamine in small-volume reactors has been shown to yield n-butyl isocyanide with high efficiency and purity [9] [18] [23].

These microscale strategies not only enhance the efficiency of n-butyl isocyanide synthesis but also contribute to the development of more sustainable production methods by minimizing reagent consumption and waste generation [9] [16] [23].

Industrial-Scale Production Challenges

The industrial-scale production of n-butyl isocyanide faces several significant challenges related to safety, efficiency, and environmental impact [17] [24]. Unlike isocyanates, which are produced on a large scale for various applications, isocyanides, including n-butyl isocyanide, are manufactured in relatively limited quantities due to these challenges [17] [24].

One of the primary industrial production methods for isocyanides involves the phosgenation of alkyl or aromatic amines [24]. However, the high toxicity of phosgene gas raises substantial safety concerns and requires specialized equipment, making this approach less favorable for large-scale production [24]. Alternative industrial methods, such as the nonphosgene process, involve the catalyzed synthesis of carbamate from nitro or amine compounds and carbon monoxide, followed by thermal decomposition to yield the respective isocyanide [17].

The scale-up of n-butyl isocyanide synthesis from laboratory to industrial scale presents several technical challenges [1] [2] [17]. For instance, the rotary evaporator method, which is highly effective at laboratory scale, requires significant modifications for industrial implementation [1] [2]. Research has shown that optimum yields are obtained when specific parameters are maintained, including a reaction flask size of no less than 2 liters, a formamide charge of no more than 25 grams, and a pressure of no greater than 2.0 mm [1] [2].

Table 3: Industrial-Scale Production Challenges for n-Butyl Isocyanide

| Challenge Category | Specific Issues | Potential Solutions | Reference |

|---|---|---|---|

| Safety | Toxicity of reagents (phosgene, POCl₃) | Development of safer alternatives, closed systems | [17] [24] |

| Scale-up | Heat transfer, mixing efficiency | Optimized reactor design, continuous flow technology | [1] [2] [24] |

| Environmental | Waste generation, solvent use | Green synthesis methods, solvent recycling | [10] [18] |

| Economic | High production costs, limited demand | Process intensification, value-added applications | [17] [24] |

Recent advancements in continuous flow chemistry have shown promise for addressing many of these industrial-scale production challenges [24]. Continuous flow approaches enable the synthesis, purification, and in-line reaction of isocyanides, including n-butyl isocyanide, with improved safety profiles and process efficiency [24]. These systems offer fine-tuning of reaction conditions, efficient heat and mass transfer, and an extended operative window, making them particularly suitable for the industrial production of isocyanides [24].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

120.0 °C

Heavy Atom Count

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant